23-Bromotricos-1-ene
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Overview
Description
23-Bromotricos-1-ene is a chemical compound with the molecular formula C23H45Br It is an alkene with a bromine atom attached to the 23rd carbon in the chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 23-Bromotricos-1-ene typically involves the bromination of tricosene. One common method is the addition of bromine (Br2) to tricosene in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the 23rd carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
23-Bromotricos-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.
Addition Reactions: The double bond in the alkene can participate in addition reactions with electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Addition: Hydrogen bromide (HBr) can be added across the double bond under acidic conditions.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used for oxidation.
Major Products Formed
Substitution: 23-Iodotricos-1-ene
Addition: 23,24-Dibromotricosane
Oxidation: 23-Bromotricosan-1-ol
Scientific Research Applications
23-Bromotricos-1-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving membrane lipids and their interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 23-Bromotricos-1-ene involves its interaction with molecular targets through its bromine atom and double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition. These interactions can affect various biochemical pathways, making the compound useful in different research applications.
Comparison with Similar Compounds
Similar Compounds
- 23-Iodotricos-1-ene
- 23-Chlorotricos-1-ene
- 23-Fluorotricos-1-ene
Comparison
23-Bromotricos-1-ene is unique due to the presence of the bromine atom, which imparts different reactivity compared to its halogenated analogs. Bromine is less reactive than chlorine but more reactive than iodine, making this compound a versatile compound for various chemical transformations.
Properties
CAS No. |
106110-88-7 |
---|---|
Molecular Formula |
C23H45Br |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
23-bromotricos-1-ene |
InChI |
InChI=1S/C23H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h2H,1,3-23H2 |
InChI Key |
WCZLKXMEANDEKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCCCCCCCCCCCCBr |
Origin of Product |
United States |
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